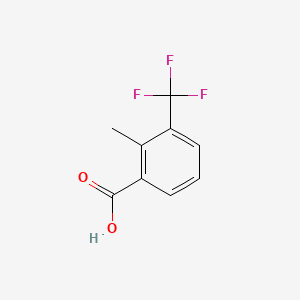

2-methyl-3-(trifluoromethyl)benzoic Acid

Descripción general

Descripción

2-Methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C9H7F3O2. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring, along with a carboxylic acid functional group (-COOH). The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of 2-methylbenzoic acid. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Another method involves the direct fluorination of 2-methylbenzoic acid using elemental fluorine (F2) or a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions . This method requires careful handling due to the reactivity of fluorine.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Formation of substituted aromatic compounds.

Oxidation: Formation of carboxylates or ketones.

Reduction: Formation of alcohols or aldehydes.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Drug Development

The trifluoromethyl group is known to enhance the pharmacological properties of drug candidates. Recent studies have shown that compounds containing this group exhibit improved potency and selectivity against various biological targets. For instance, research has highlighted the role of trifluoromethylated compounds in enhancing the efficacy of drugs targeting serotonin receptors, with some studies indicating a six-fold increase in potency compared to non-fluorinated analogs .

Table 1: Examples of FDA-Approved Drugs Containing Trifluoromethyl Groups

| Drug Name | Target Disease | Mechanism of Action |

|---|---|---|

| Ubrogepant | Migraine | CGRP receptor antagonist |

| Alpelisib | Breast Cancer | PI3K inhibitor |

| Pretomanid | Tuberculosis | Inhibits cell wall biosynthesis |

The incorporation of the trifluoromethyl group into 2-methyl-3-(trifluoromethyl)benzoic acid derivatives has led to the development of novel therapeutic agents with enhanced bioavailability and reduced toxicity profiles.

Synthesis and Optimization

The synthesis of this compound can be achieved through various methods, including nitration and subsequent fluorination reactions. A notable synthetic route involves using inexpensive starting materials such as p-toluenesulfonic acid, which significantly reduces production costs while improving yields . This method has been optimized for industrial applications, making it feasible for large-scale production.

Agricultural Applications

In agriculture, this compound serves as an intermediate in the synthesis of herbicides and fungicides. The trifluoromethyl group imparts desirable properties such as increased lipophilicity, which enhances the penetration of these compounds into plant tissues.

Case Study: Herbicide Development

A study demonstrated the effectiveness of a herbicide derived from this compound in controlling broadleaf weeds in cereal crops. Field trials indicated that this herbicide not only provided effective weed control but also exhibited low toxicity to crops, thereby supporting sustainable agricultural practices .

Chemical Research Applications

The compound is also utilized in chemical research as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new derivatives |

| Coupling Reactions | Forms biaryl compounds through cross-coupling |

| Acid-Base Reactions | Interacts with bases to form salts |

Mecanismo De Acción

The mechanism of action of 2-methyl-3-(trifluoromethyl)benzoic acid is primarily influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, affecting its interaction with biological targets. The compound can inhibit enzymes by binding to active sites or allosteric sites, altering their activity. Additionally, it can interact with cellular membranes, influencing membrane fluidity and permeability .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

- 2-Methyl-4-(trifluoromethyl)benzoic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

2-Methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the trifluoromethyl and methyl groups on the benzene ring. This arrangement imparts distinct steric and electronic properties, influencing its reactivity and interaction with other molecules. Compared to similar compounds, it offers a balance of hydrophobicity and electron-withdrawing effects, making it valuable in various applications .

Actividad Biológica

2-Methyl-3-(trifluoromethyl)benzoic acid (MTFBA) is a compound of increasing interest in biochemical and pharmacological research due to its unique structural characteristics and biological activities. The trifluoromethyl group enhances its lipophilicity and electron-withdrawing properties, which in turn influences its interactions with various biological targets.

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 202.15 g/mol

- Structural Features : The compound consists of a benzoic acid core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position. This unique arrangement contributes to its chemical reactivity and biological activity.

MTFBA's mechanism of action primarily involves:

- Enzyme Inhibition : MTFBA can inhibit various enzymes by binding to active or allosteric sites, altering their activity. This is particularly relevant in the context of drug development where such inhibition can lead to therapeutic effects.

- Membrane Interaction : The compound interacts with cellular membranes, influencing membrane fluidity and permeability, which can affect cellular signaling pathways and overall cell function .

Enzyme Inhibition Studies

Research has demonstrated that MTFBA exhibits significant enzyme inhibition properties. For instance, studies have shown that compounds containing trifluoromethyl groups can enhance potency in inhibiting specific targets, such as:

- 5-Hydroxytryptamine (5-HT) Uptake : MTFBA has been linked to increased inhibition of serotonin uptake compared to non-fluorinated analogs, enhancing its potential as an antidepressant agent .

- P2X7 Receptor Modulation : MTFBA has been investigated for its effects on P2X7 receptors, which are involved in inflammatory responses. Activation of these receptors leads to the release of pro-inflammatory cytokines, suggesting that MTFBA could play a role in modulating inflammatory pathways .

Case Study 1: Antiparasitic Activity

In a study focusing on the optimization of compounds for antimalarial activity, MTFBA derivatives were evaluated for their efficacy against Plasmodium falciparum. The incorporation of the trifluoromethyl group was found to significantly enhance activity, with some derivatives exhibiting an EC50 as low as 0.010 μM, showcasing the potential for developing new antimalarial therapies .

Case Study 2: Drug Development Applications

MTFBA has been utilized as a building block in the synthesis of pharmaceuticals. Its unique properties allow for the development of drugs with improved pharmacokinetic profiles. For example, derivatives of MTFBA have been explored for their ability to inhibit reverse transcriptase enzymes, which are crucial targets in antiviral drug development .

Table 1: Biological Activity Comparison of MTFBA Derivatives

| Compound Name | Activity (EC50 μM) | Target Enzyme/Pathway |

|---|---|---|

| MTFBA | 0.010 | Antimalarial (PfATP4) |

| Derivative A | 0.048 | Antiparasitic |

| Derivative B | 0.030 | Reverse Transcriptase |

Propiedades

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCFPSMXIDAJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379595 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-35-4 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.